molecular formula C13H16N2S B12121666 (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine

(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine

Katalognummer: B12121666
Molekulargewicht: 232.35 g/mol
InChI-Schlüssel: ZYWXKHKCKMPHLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine is an organic compound with the molecular formula C13H16N2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl ring and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine typically involves the formation of the thiazole ring followed by its attachment to the phenyl ring and subsequent introduction of the methanamine group. One common method involves the reaction of 4-isopropylthiazole-2-carboxylic acid with appropriate reagents to form the thiazole ring, followed by coupling with a phenyl derivative and reduction to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available sources. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl ring, leading to different products.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine is unique due to the presence of the isopropyl group on the thiazole ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to different pharmacological properties compared to similar compounds.

Eigenschaften

Molekularformel

C13H16N2S

Molekulargewicht

232.35 g/mol

IUPAC-Name

[3-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C13H16N2S/c1-9(2)12-8-16-13(15-12)11-5-3-4-10(6-11)7-14/h3-6,8-9H,7,14H2,1-2H3

InChI-Schlüssel

ZYWXKHKCKMPHLV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CSC(=N1)C2=CC=CC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.